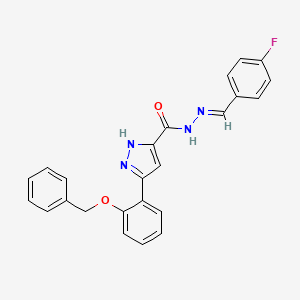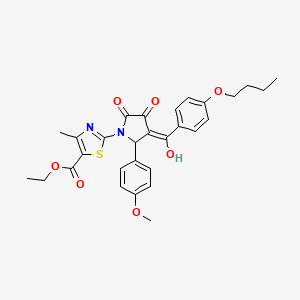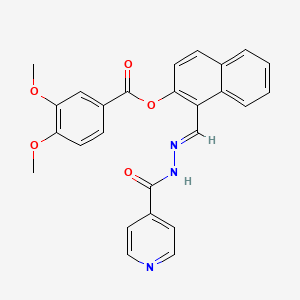![molecular formula C18H12BrN3OS2 B12016644 (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606962-23-6](/img/structure/B12016644.png)
(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-ブロモフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン: は、チアゾロトリアゾール類に属する複雑な有機化合物です。この化合物は、ブロモフェニル基、メチルスルファニルベンジリデン基、チアゾロトリアゾールコアを含むユニークな構造が特徴です。その潜在的な生物活性と用途により、科学研究のさまざまな分野で大きな関心を集めています。
準備方法
合成経路と反応条件: (5E)-2-(4-ブロモフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成には、通常、複数段階の有機反応が含まれます。一般的な方法の1つは、塩基の存在下で4-ブロモベンズアルデヒドと4-(メチルスルファニル)ベンジリデンを縮合させて中間生成物を生成することです。この中間生成物は、次に酸性条件下でチオセミカルバジドと環化させて最終的なチアゾロトリアゾール化合物を得ます。
工業生産方法: この化合物の工業生産では、収率と純度を最適化するために、バッチ反応器と連続フローシステムを利用して、同様の合成経路を大規模に行う場合があります。反応条件は、副生成物を最小限に抑えながら、目的生成物を効率的に生成するために注意深く制御されます。
化学反応解析
反応の種類:
酸化: この化合物は、特にメチルスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応はブロモフェニル基を標的にすることができ、それをフェニル基に変換することが考えられます。
置換: ブロモフェニル基の臭素原子は、適切な条件下で、アミンやチオールなどのさまざまな求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応には、通常、炭酸カリウムなどの塩基と、ジメチルホルムアミドなどの適切な溶媒が必要です。
主な生成物:
酸化: スルホキシドまたはスルホン。
還元: フェニル誘導体。
置換: 使用した求核剤に応じて、さまざまな置換されたチアゾロトリアゾール誘導体。
科学研究の用途
化学: この化合物は、特に新しい材料と触媒の開発において、より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学研究では、この化合物は、細胞標的に相互作用する可能性のあるユニークな構造的特徴により、抗菌剤および抗癌剤としての可能性について調査されています。
医学: 予備研究によると、この化合物は、特に特定の癌や細菌感染症の治療において、治療の可能性があることが示唆されています。
工業: 産業部門では、この化合物は、特定の特性を持つ新しいポリマーと高度な材料の開発における用途について検討されています。
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazolotriazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features that may interact with biological targets.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and bacterial infections.
Industry: In the industrial sector, the compound is explored for its use in the development of new polymers and advanced materials with specific properties.
作用機序
(5E)-2-(4-ブロモフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、細胞の生存と増殖に不可欠な特定の酵素またはタンパク質を阻害すると考えられています。たとえば、癌細胞では、DNA複製または修復に関与する酵素を阻害し、細胞死を引き起こす可能性があります。正確な分子経路と標的はまだ調査中ですが、この化合物のアポトーシス(プログラムされた細胞死)誘導能力は、重要な研究分野です。
類似化合物の比較
類似化合物:
- (5E)-2-(4-クロロフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (5E)-2-(4-フルオロフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
- (5E)-2-(4-ヨードフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オン
独自性: (5E)-2-(4-ブロモフェニル)-5-[4-(メチルスルファニル)ベンジリデン][1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの独自性は、クロロ、フルオロ、およびヨード類似体と比較して、独特の電子および立体特性を与えるブロモフェニル基にあります
類似化合物との比較
- (5E)-2-(4-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-fluorophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-2-(4-iodophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness: The uniqueness of (5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its bromophenyl group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs
特性
CAS番号 |
606962-23-6 |
|---|---|
分子式 |
C18H12BrN3OS2 |
分子量 |
430.3 g/mol |
IUPAC名 |
(5E)-2-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+ |
InChIキー |
HUFRHXDBCMWFQU-XNTDXEJSSA-N |
異性体SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
正規SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)
![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12016635.png)


